molecular formula C51H68N10O11S2 B549112 Edotreotide CAS No. 173606-11-6

Edotreotide

Cat. No. B549112
M. Wt: 1421.6 g/mol
InChI Key: RZHKDBRREKOZEW-AAXZNHDCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Edotreotide, also known as (DOTA 0-Phe 1-Tyr 3) octreotide, DOTA-TOC, DOTATOC, is a substance that, when bound to various radionuclides, is used in the treatment and diagnosis of certain types of cancer . It binds with high affinity to somatostatin receptors, which are predominantly overexpressed by neuroendocrine tumors .


Synthesis Analysis

Edotreotide has been produced and modified using both chemical and biological methods . The synthesis of Edotreotide involves the use of the MultiSyn module for 68 Ga-labelling of DOTA-CP04 . The process was found to be consistent and reproducible, suitable for human injection .


Molecular Structure Analysis

Edotreotide is an 8 amino acid peptide bound to the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) . It is indicated for localizing somatostatin receptor positive neuroendocrine tumors by positron emission tomography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Edotreotide are complex and involve the use of 2-[4-(2-hydroxyethyl)piperazin-1-yl] ethane-sulfonic acid (HEPES) buffer . The HEPES buffer is considered a chemical impurity, and its residue must therefore be evaluated during the execution of the QCs of the radiopharmaceutical preparation before release .


Physical And Chemical Properties Analysis

Edotreotide has a molecular weight of 1421.64 . It appears as a white to off-white solid . Its solubility in water is 5 mg/mL (ultrasonic and warming and heat to 60°C) .

Scientific Research Applications

Radioconjugate in Imaging and Treatment of Neuroendocrine Tumors

Edotreotide, particularly when labeled with certain radioisotopes, has shown promise in the imaging and treatment of neuroendocrine tumors (NETs). Gallium Ga 68-Edotreotide, for instance, is a radioconjugate used in conjunction with positron emission tomography (PET) for somatostatin receptor imaging. This application is especially relevant for neuroendocrine tumor cells and their metastases, as it allows for precise imaging of cells expressing somatostatin receptors (Ga 68-Edotreotide, 2020). Similarly, Lutetium Lu 177-Edotreotide is another radioconjugate that combines edotreotide with lutetium Lu 177. It targets somatostatin receptors on neuroendocrine tumor cells, delivering cytotoxic beta radiation specifically to these cells, suggesting its potential as an antineoplastic agent (Lu 177-Edotreotide, 2020).

Use in Peptide Receptor Radionuclide Therapy

Edotreotide's role in peptide receptor radionuclide therapy (PRRT) is increasingly recognized. The COMPETE Phase III Trial highlights the use of 177Lu-Edotreotide in PRRT, comparing its efficacy and safety with Everolimus for treating progressive gastroenteropancreatic neuroendocrine tumors (GEP-NETs). This study suggests that 177Lu-Edotreotide may offer more durable responses and potentially higher objective response rates compared to current standard therapies (Wahba et al., 2021).

Insights from Recent Research in PRRT

In the review "New Insights in PRRT: Lessons From 2021," edotreotide's use in PRRT for well-differentiated neuroendocrine tumors is discussed. The review notes the low rates of adverse events and the potential expansion of PRRT applications, including the use of edotreotide in different NETs and as a neoadjuvant treatment (Puliani et al., 2022).

Safety And Hazards

Edotreotide should be handled with appropriate safety measures to minimize radiation exposure . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . The product information of products containing edotreotide should be amended accordingly to reflect the potential for misinterpretation of PET imaging due to uptake of 68-Gallium edotreotide by splenosis and accessory intrapancreatic spleen .

Future Directions

Peptide drug development, including Edotreotide, has made great progress in the last decade thanks to new production, modification, and analytic technologies . Future developments in therapeutic peptides are expected to overcome the inherent drawbacks of peptides and allow the continued advancement of this field .

properties

IUPAC Name

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHKDBRREKOZEW-AAXZNHDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H92N14O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021591
Record name Edotreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edotreotide

CAS RN

204318-14-9
Record name Edotreotide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204318149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edotreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDOTREOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U194AS08HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edotreotide
Reactant of Route 2
Reactant of Route 2
Edotreotide
Reactant of Route 3
Edotreotide
Reactant of Route 4
Edotreotide
Reactant of Route 5
Edotreotide
Reactant of Route 6
Edotreotide

Citations

For This Compound
850
Citations
DL Bushnell Jr, TM O'Dorisio, MS O'Dorisio… - Journal of Clinical …, 2010 - ncbi.nlm.nih.gov
… The primary objective of this study was to evaluate the efficacy of 90 Y-edotreotide in relieving symptoms in patients with malignant carcinoid tumors. Patients reported on these …
Number of citations: 382 www.ncbi.nlm.nih.gov
MM Wahba, J Strosberg, A Avram, CM Aparici - Cancer Research, 2021 - AACR
… efficacy and safety of 177 Lu-Edotreotide with Everolimus. … safety of 177 Lu-Edotreotide PRRT compared to Everolimus in … Further studies with 177 Lu-Edotreotide in NET patients with …
Number of citations: 3 aacrjournals.org
TR Halfdanarson, DL Reidy, N Vijayvergia… - 2022 - ascopubs.org
… Lu-edotreotide is an innovative radiolabeled somatostatin … more 177 Lu-edotreotide cycles demonstrated a progression … and safety of 177 Lu-edotreotide, versus everolimus, in grade 1 …
Number of citations: 9 ascopubs.org
J Capdevila, D Halperin… - Endocrine …, 2023 - endocrine-abstracts.org
… lutetium (177 Lu) edotreotide has shown promising efficacy … lutetium (177 Lu) edotreotide cycles demonstrated nearly 30 … with lutetium (177 Lu) edotreotide PRRT. At least 202 patients …
Number of citations: 0 www.endocrine-abstracts.org
ME Pavel, A Rinke, RP Baum - Annals of Oncology, 2018 - annalsofoncology.org
Background: There are only limited treatment options for metastasized gastroenteropancreatic neuroendocrine tumors (GEP-NETs). Current standard therapies include somatostatin …
Number of citations: 13 www.annalsofoncology.org
TR Halfdanarson, D Halperin… - Annals of …, 2022 - annalsofoncology.org
… 177 Lu-edotreotide is an innovative … -edotreotide demonstrate progression free survival (PFS) of≥ 30 months. The active phase III COMPETE trial compares 177 Lu-edotreotide efficacy/…
Number of citations: 1 www.annalsofoncology.org
R Gallicchio, A Giordano, M Milella, R Storto… - Cancer …, 2023 - journals.sagepub.com
Background We retrospectively aimed to assess the prognostic significance of somatostatin receptor (SSTR) standardized uptake value (SUVmax sstr ), SSTR representative tumor …
Number of citations: 6 journals.sagepub.com
GP Nicolas, N Schreiter, F Kaul, J Uiters… - Journal of Nuclear …, 2017 - Soc Nuclear Med
Radiolabeled somatostatin receptor (sst) agonists are integral to the diagnosis of gastroenteropancreatic neuroendocrine tumors (GEP-NETs), but detection rates, especially of liver …
Number of citations: 15 jnm.snmjournals.org
D Reidy-Lagunes, G Kong, J Capdevila… - Endocrine …, 2023 - endocrine-abstracts.org
… -edotreotide has demonstrated promising efficacy and a favorable safety profile. Retrospective data in metastatic GEP-NETs treated with two or more 177 Lu-edotreotide … Lu-edotreotide …
Number of citations: 0 www.endocrine-abstracts.org
HS Park, HJ Lee, HH An, BS Moon… - … and Molecular Probes, 2017 - koreascience.kr
$^{68} Ga-PET $ is of growing importance in the practice of nuclear medicine diagnostic imaging for neuroendocrine tumors as well as prostate cancers. Following this interests, we …
Number of citations: 3 koreascience.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.